molecular formula C20H19FN4O5S B11202162 N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide

N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide

Cat. No.: B11202162
M. Wt: 446.5 g/mol
InChI Key: KZEBZWARHDEHBA-UHFFFAOYSA-N
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Description

N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cycloaddition of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition .

Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to enable an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or isoxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-{[4-(acetylamino)phenoxy]methyl}isoxazole-3-carboxamide
  • N-benzyl-5-{[4-(propionylamino)phenoxy]methyl}isoxazole-3-carboxamide

Uniqueness

N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the isobutyrylamino group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C20H19FN4O5S

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl 3-[[3-[(4-fluorophenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H19FN4O5S/c1-3-30-20(27)13-5-4-6-16(11-13)22-18(26)17-12(2)23-24-19(17)31(28,29)25-15-9-7-14(21)8-10-15/h4-11,25H,3H2,1-2H3,(H,22,26)(H,23,24)

InChI Key

KZEBZWARHDEHBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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